phenyl N-(2,5-dimethoxyphenyl)carbamate
Overview
Description
Phenyl N-(2,5-dimethoxyphenyl)carbamate is an organic compound with the molecular formula C15H15NO4 It is a carbamate derivative, where the carbamate group is bonded to a phenyl ring and a 2,5-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl N-(2,5-dimethoxyphenyl)carbamate can be synthesized through the reaction of phenyl chloroformate with 2,5-dimethoxyaniline. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors may be used to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: Phenyl N-(2,5-dimethoxyphenyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of acids or bases, the carbamate group can be hydrolyzed to form phenol and 2,5-dimethoxyaniline.
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Electrophiles like nitric acid for nitration or halogens for halogenation.
Major Products:
Hydrolysis: Phenol and 2,5-dimethoxyaniline.
Oxidation: Quinones.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Phenyl N-(2,5-dimethoxyphenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with various biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of phenyl N-(2,5-dimethoxyphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methoxy groups may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Phenyl N-(2,5-dimethoxyphenyl)carbamate can be compared with other carbamate derivatives, such as:
- Phenyl N-(2-methoxyphenyl)carbamate
- Phenyl N-(3,4-dimethoxyphenyl)carbamate
- Phenyl N-(4-methoxyphenyl)carbamate
Uniqueness: The presence of two methoxy groups at the 2 and 5 positions on the phenyl ring distinguishes this compound from its analogs. This structural feature influences its chemical reactivity and biological activity, making it a compound of interest in various research fields.
Properties
IUPAC Name |
phenyl N-(2,5-dimethoxyphenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-18-12-8-9-14(19-2)13(10-12)16-15(17)20-11-6-4-3-5-7-11/h3-10H,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZBWLUWDQTLTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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